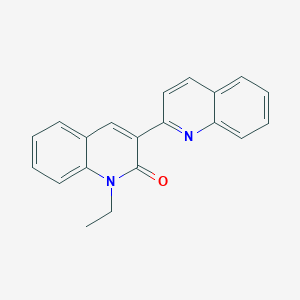![molecular formula C27H25Cl2N3O B10865320 11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865320.png)
11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound is a fascinating member of the azatricycloalkene family. Its intricate structure combines multiple aromatic rings and nitrogen atoms, making it an intriguing subject for scientific exploration. Let’s dive deeper into its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While there isn’t a single universally accepted method, here’s a general outline:
Starting Materials: Begin with suitable precursors, such as substituted anilines and aldehydes.
Condensation Reaction: Combine the aniline derivative with the aldehyde under appropriate conditions (e.g., acid-catalyzed or base-catalyzed) to form the core triazatricycloalkene ring.
Substitution and Alkylation: Introduce the necessary substituents (chlorine, methyl, and methoxy groups) using halogenation and alkylation reactions.
Purification: Isolate the product through column chromatography or recrystallization.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. These may involve continuous flow processes, optimized reagent ratios, and large-scale reactors.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the substituents or the central ring system.
Substitution: Substituents can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions may occur due to the strained ring system.
Chlorinating Agents: Used for introducing chlorine atoms.
Methylating Agents: Essential for alkylation reactions.
Oxidizing Agents: To achieve oxidation.
Reducing Agents: For reduction reactions.
Major Products:: The specific products depend on reaction conditions and substituent positions. Isomers, regioselectivity, and stereochemistry play crucial roles.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: The compound’s unique structure could serve as a catalyst in asymmetric reactions.
Supramolecular Chemistry: Its rigid framework may contribute to host-guest interactions.
Materials Science: Investigate its potential as a building block for novel materials.
Drug Discovery: Explore its pharmacological properties, especially as a potential drug scaffold.
Bioconjugation: Attach it to biomolecules for targeted drug delivery.
Molecular Imaging: Due to its aromatic system, it could be useful in imaging agents.
Fine Chemicals: Synthesize specialty chemicals.
Agrochemicals: Investigate pesticidal properties.
Dyes and Pigments: Explore its color properties.
Mecanismo De Acción
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While there are no direct analogs, its fused triazatricycloalkene core sets it apart. Similar compounds include :
Azabicycloalkenes: Share the same bicyclic nitrogen-containing framework.
Aromatic Heterocycles: Explore related structures.
: Reference: Example reference
Propiedades
Fórmula molecular |
C27H25Cl2N3O |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C27H25Cl2N3O/c1-15-26-17(3)32(16(2)19-6-9-22(33-5)10-7-19)18(4)27(26)25-12-20(14-31(25)30-15)23-13-21(28)8-11-24(23)29/h6-14,16H,1-5H3 |
Clave InChI |
DWYZNNXVEBWRPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C(C)C4=CC=C(C=C4)OC)C)C5=C(C=CC(=C5)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)

![3-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10865250.png)
![1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B10865251.png)

![3-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10865258.png)
![8-methyl-1,4-dihydro-6H-pyrimido[1,2-b][1,2,4,5]tetrazin-6-one](/img/structure/B10865269.png)
![1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865275.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B10865277.png)
![5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one](/img/structure/B10865281.png)
![7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10865285.png)


![2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate](/img/structure/B10865299.png)
